4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
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Overview
Description
4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution of an alkoxide ion with an alkyl halide. For this compound, the synthesis typically starts with the reaction of 4-hydroxybenzophenone with 1,2-dibromoethane in the presence of a base such as potassium carbonate in acetone. The mixture is refluxed for 48 hours, followed by purification through silica gel column chromatography using dichloromethane as the eluent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve the desired substitution on the phenyl ring.
Major Products Formed
Nucleophilic Substitution: The major products are ethers formed by the replacement of the bromine atom with an alkoxy group.
Electrophilic Aromatic Substitution: The major products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3-bromopropoxy)phenyl)-4H-1,2,4-triazole
- 4-(2-(4-bromopropoxy)phenyl)-4H-1,2,4-triazole
- 4-(2-(5-bromopropoxy)phenyl)-4H-1,2,4-triazole
- 4-(2-(6-bromopropoxy)phenyl)-4H-1,2,4-triazole
Uniqueness
4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole is unique due to its specific bromoethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-[2-(2-bromoethoxy)phenyl]-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-5-6-15-10-4-2-1-3-9(10)14-7-12-13-8-14/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEQHEDLYOOWFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676563 |
Source
|
Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-41-1 |
Source
|
Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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